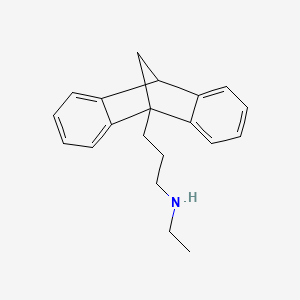
3-(9,10-Dihydro-9,10-methanoanthracen-9-yl)-N-ethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(9,10-Dihydro-9,10-methanoanthracen-9-yl)-N-ethylpropan-1-amine” is a complex organic compound that belongs to the class of amines This compound features a unique structure with a methanoanthracene core, which is a derivative of anthracene, and an ethylpropan-1-amine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-(9,10-Dihydro-9,10-methanoanthracen-9-yl)-N-ethylpropan-1-amine” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Methanoanthracene Core: This can be achieved through a Diels-Alder reaction between anthracene and a suitable dienophile.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Ethylation: The final step involves the ethylation of the amino group using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalysts, and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Could be used in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of “3-(9,10-Dihydro-9,10-methanoanthracen-9-yl)-N-ethylpropan-1-amine” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene Derivatives: Compounds with similar core structures, such as anthracene and its derivatives.
Amines: Compounds with similar functional groups, such as ethylamines and propanamines.
Uniqueness
“3-(9,10-Dihydro-9,10-methanoanthracen-9-yl)-N-ethylpropan-1-amine” is unique due to its combination of a methanoanthracene core and an ethylpropan-1-amine side chain. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C20H23N |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
N-ethyl-3-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine |
InChI |
InChI=1S/C20H23N/c1-2-21-13-7-12-20-14-17(15-8-3-5-10-18(15)20)16-9-4-6-11-19(16)20/h3-6,8-11,17,21H,2,7,12-14H2,1H3 |
InChI-Schlüssel |
GGMMGFDPWFLSFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCCC12CC(C3=CC=CC=C31)C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


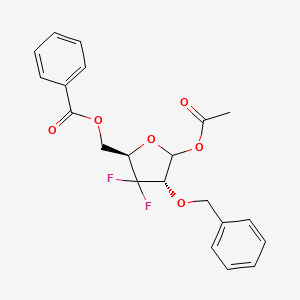
![N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13040466.png)
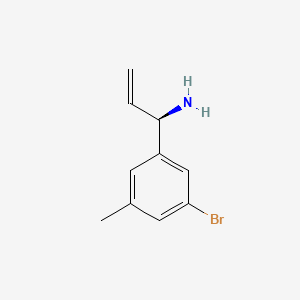

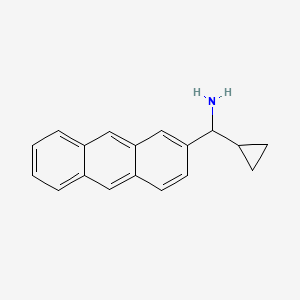


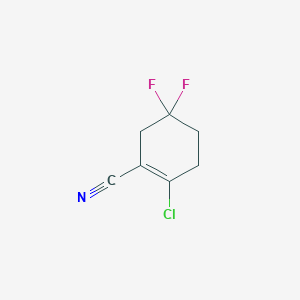

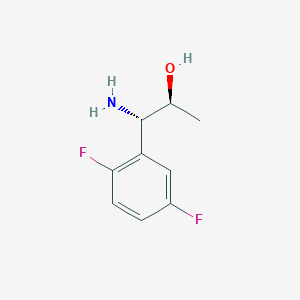
![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B13040548.png)

![(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13040568.png)
